molecular formula C6H6BrNO2S B6271515 methyl 3-(bromomethyl)-1,2-thiazole-5-carboxylate CAS No. 2763780-16-9

methyl 3-(bromomethyl)-1,2-thiazole-5-carboxylate

Cat. No. B6271515
CAS RN: 2763780-16-9
M. Wt: 236.1
InChI Key:
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Description

Methyl 3-(bromomethyl)-1,2-thiazole-5-carboxylate, also known as MBTC, is a carboxylic acid ester derivative of thiazole. It is a colorless, odorless, and water-soluble compound, and has been studied for its potential applications in various fields of science, such as chemical synthesis, drug discovery, and biochemistry.

Scientific Research Applications

Methyl 3-(bromomethyl)-1,2-thiazole-5-carboxylate has been studied for its potential applications in various fields of science. In chemical synthesis, methyl 3-(bromomethyl)-1,2-thiazole-5-carboxylate has been used as a building block for the synthesis of various heterocycles and other complex molecules. In drug discovery, methyl 3-(bromomethyl)-1,2-thiazole-5-carboxylate has been used as a starting point for the development of novel drugs. In biochemistry, methyl 3-(bromomethyl)-1,2-thiazole-5-carboxylate has been used to study the structure and function of proteins and other biomolecules.

Mechanism of Action

The mechanism of action of methyl 3-(bromomethyl)-1,2-thiazole-5-carboxylate is not yet fully understood. However, it is believed that methyl 3-(bromomethyl)-1,2-thiazole-5-carboxylate binds to proteins and other biomolecules, which alters their structure and function. This binding may be mediated by electrostatic interactions between methyl 3-(bromomethyl)-1,2-thiazole-5-carboxylate and the protein or other biomolecule.
Biochemical and Physiological Effects
Methyl 3-(bromomethyl)-1,2-thiazole-5-carboxylate has been shown to have several biochemical and physiological effects. In cell culture studies, methyl 3-(bromomethyl)-1,2-thiazole-5-carboxylate has been found to inhibit the growth of cancer cells, as well as to induce apoptosis in certain types of cells. In animal studies, methyl 3-(bromomethyl)-1,2-thiazole-5-carboxylate has been found to reduce inflammation and to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

Methyl 3-(bromomethyl)-1,2-thiazole-5-carboxylate has several advantages and limitations for lab experiments. One advantage is that it is water-soluble, making it easier to work with in a variety of laboratory settings. However, methyl 3-(bromomethyl)-1,2-thiazole-5-carboxylate is also highly toxic, and should be handled with caution in the lab.

Future Directions

Methyl 3-(bromomethyl)-1,2-thiazole-5-carboxylate has many potential future applications. One potential application is in the field of drug discovery, as methyl 3-(bromomethyl)-1,2-thiazole-5-carboxylate may be used as a starting point for the development of novel drugs. Another potential application is in the field of biochemistry, as methyl 3-(bromomethyl)-1,2-thiazole-5-carboxylate may be used to study the structure and function of proteins and other biomolecules. Additionally, methyl 3-(bromomethyl)-1,2-thiazole-5-carboxylate may be used in the development of new chemical synthesis methods and in the design of new materials. Finally, methyl 3-(bromomethyl)-1,2-thiazole-5-carboxylate may be used in the development of new therapeutic agents, such as anti-cancer drugs or anti-inflammatory drugs.

Synthesis Methods

Methyl 3-(bromomethyl)-1,2-thiazole-5-carboxylate can be synthesized through a multi-step process. First, 1,2-dibromomethylthiazole is reacted with aqueous sodium hydroxide to form the intermediate product, 2-bromomethyl-1,2-thiazole-5-carboxylate. Then, the intermediate is treated with methyl iodide to produce methyl 3-(bromomethyl)-1,2-thiazole-5-carboxylate. The reaction can be represented as follows:
2-bromomethyl-1,2-thiazole-5-carboxylate + methyl iodide → methyl 3-(bromomethyl)-1,2-thiazole-5-carboxylate

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 3-(bromomethyl)-1,2-thiazole-5-carboxylate involves the reaction of methyl 3-amino-1,2-thiazole-5-carboxylate with bromomethane in the presence of a base.", "Starting Materials": [ "Methyl 3-amino-1,2-thiazole-5-carboxylate", "Bromomethane", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Add methyl 3-amino-1,2-thiazole-5-carboxylate and base to a reaction flask", "Add bromomethane dropwise to the reaction flask while stirring", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and extract the product with a suitable solvent", "Purify the product by recrystallization or chromatography" ] }

CAS RN

2763780-16-9

Product Name

methyl 3-(bromomethyl)-1,2-thiazole-5-carboxylate

Molecular Formula

C6H6BrNO2S

Molecular Weight

236.1

Purity

95

Origin of Product

United States

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